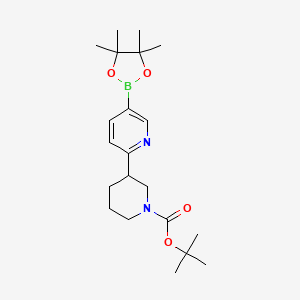

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate is a boronic ester-containing compound featuring three key structural motifs:

- A tert-butyl carbamate group (Boc-protected amine) on the piperidine ring, enhancing solubility and stability during synthetic workflows.

- A piperidine ring substituted at the 3-position with a pyridine moiety.

- A pyridine ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (), a cornerstone methodology in medicinal chemistry for constructing biaryl or heteroaryl systems. The boronic ester group enables efficient coupling with aryl halides under palladium catalysis, making it a versatile building block for drug discovery. Its Boc-protected piperidine-pyridine scaffold is prevalent in kinase inhibitors (e.g., IPMK inhibitors in ) and antiplasmodial agents ().

Properties

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-8-9-15(14-24)17-11-10-16(13-23-17)22-27-20(4,5)21(6,7)28-22/h10-11,13,15H,8-9,12,14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYVDVRFSKMBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Pyridyl Piperidine Precursors

A common and effective approach to synthesize boronate esters such as the target compound involves palladium-catalyzed borylation of aryl or heteroaryl halides or triflates using bis(pinacolato)diboron as the boron source. This method is well-established for the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety onto aromatic or heteroaromatic rings.

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 3-(trifluoromethylsulfonyloxy)-pyridin-2-yl-piperidine-1-carboxylate (or related aryl triflate/halide) |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | PdCl2(dppf)·CH2Cl2 (Palladium(II) complex with diphenylphosphinoferrocene ligand) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Atmosphere | Argon (inert) |

Procedure Summary:

- The aryl triflate or halide precursor is mixed with bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in 1,4-dioxane.

- The mixture is flushed with argon to maintain an inert atmosphere and heated to 80 °C for 16 hours.

- After cooling, the solvent is removed, and the crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and purified by silica gel column chromatography using an ethyl acetate/hexanes gradient.

- The method typically affords the desired tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate in moderate to good yields (generally 50-80% depending on substrate and conditions).

- Purity after chromatography is high, suitable for further synthetic applications.

- A reported synthesis of a closely related boronate ester used tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron, KOAc, and PdCl2(dppf)·CH2Cl2 in dioxane at 80 °C for 16 h, yielding the boronate ester after chromatographic purification.

Lithiation Followed by Borylation Using Organolithium Reagents

Another synthetic route involves metalation of a bromopyrazolyl or bromopyridinyl piperidine derivative using n-butyllithium at low temperatures, followed by quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester group.

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (or similar brominated piperidine derivative) |

| Organolithium Reagent | n-Butyllithium in hexane (1.6 M) |

| Boron Electrophile | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -70 °C to room temperature |

| Reaction Time | 3 hours total (1 h at -70 °C, 2 h warming) |

| Workup | Quenched with ammonium chloride solution, extracted with ethyl acetate, washed, concentrated, and crystallized |

Procedure Summary:

- The brominated piperidine derivative is dissolved in dry THF and cooled to -70 °C.

- n-Butyllithium is added dropwise to generate the organolithium intermediate.

- After 1 hour at -70 °C, the boron electrophile is added, and the mixture is stirred for an additional 2 hours while warming to room temperature.

- The reaction is quenched with aqueous ammonium chloride, extracted, and purified by crystallization.

- Yields around 50% have been reported.

- Purity by HPLC is typically around 96-97%.

- A synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate via lithiation of the corresponding bromopyrazolyl piperidine and subsequent borylation gave a 51% yield with 96.7% HPLC purity.

General Synthetic Considerations and Optimization

- Catalyst Selection: PdCl2(dppf)·CH2Cl2 is preferred for its stability and efficiency in Miyaura borylation.

- Base Choice: Potassium acetate is commonly used to facilitate transmetalation.

- Solvent: 1,4-Dioxane and THF are typical solvents providing good solubility and reaction rates.

- Temperature Control: Elevated temperature (80 °C) favors borylation, while low temperature (-70 °C) is critical for lithiation steps to avoid side reactions.

- Inert Atmosphere: Argon or nitrogen atmosphere is essential to prevent oxidation of sensitive intermediates.

- Purification: Silica gel chromatography with gradients of ethyl acetate and hexanes or crystallization from non-polar solvents ensures high purity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura Borylation | tert-butyl 3-(trifluoromethylsulfonyloxy)piperidine derivative | Bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, KOAc | 80 °C, 16 h, dioxane, argon | 50-80 | >95 | Widely used, scalable |

| Lithiation-Borylation | tert-butyl 4-(4-bromo-pyrazolyl)piperidine derivative | n-Butyllithium, 2-isopropoxy-dioxaborolane | -70 °C to RT, THF, 3 h | ~51 | ~96.7 | Requires low temp control |

Summary of Research Findings

- The palladium-catalyzed borylation method is the most documented and reliable route for synthesizing this compound, offering good yields and high purity under relatively mild conditions.

- Lithiation followed by borylation provides an alternative route, especially when halogenated precursors are available, but requires stringent temperature control and careful handling of organolithium reagents.

- Both methods require careful purification steps, typically chromatographic or crystallization, to achieve the high purity needed for downstream applications in medicinal chemistry.

- The compound’s boronate ester functionality is critical for its use in Suzuki-Miyaura cross-coupling and other synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced to form pyridinyl derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic Acids: Resulting from the oxidation of the boronic ester group.

Pyridinyl Derivatives: Formed through the reduction of the pyridine ring.

Substituted Piperidines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron atoms can exhibit anticancer properties. The incorporation of the tetramethyl dioxaborolane moiety in the structure of tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .

Neuropharmacology

The piperidine ring in this compound is known for its role in neuropharmacology. Compounds with piperidine structures have been investigated for their potential as neuroprotective agents. The specific configuration of this compound may enhance its binding affinity to neurotransmitter receptors, thereby influencing cognitive functions and offering therapeutic potential for neurodegenerative diseases such as Alzheimer's .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The presence of the boron-containing group makes this compound a valuable reagent in cross-coupling reactions. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The compound can serve as a boronic acid derivative that facilitates Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Complex Molecules

This compound can also act as a versatile building block in the synthesis of more complex organic structures. Its functional groups allow for further modifications and transformations that can lead to the development of novel materials or biologically active compounds. Researchers have utilized similar structures to create libraries of compounds for high-throughput screening in drug discovery .

Materials Science

Polymer Chemistry

In materials science, the unique properties of this compound can be exploited in polymer chemistry. The compound can be used to modify polymer matrices to enhance their mechanical properties or thermal stability. Its boron content may also impart flame retardant characteristics to polymers when incorporated into their structure .

Nanotechnology Applications

The ability to functionalize nanoparticles with this compound opens avenues for applications in nanotechnology. By attaching the compound to nanoparticle surfaces, researchers can create targeted drug delivery systems that improve the efficacy and reduce side effects of therapeutic agents. The selective targeting capability is particularly beneficial in cancer therapy where localized treatment is crucial .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induction of apoptosis in breast cancer cells using boron-containing compounds | Potential development of new cancer therapies |

| Neuroprotective Effects | Enhanced cognitive function observed in animal models with piperidine derivatives | Insights into treatment strategies for neurodegenerative diseases |

| Synthesis Applications | Successful use of the compound in Suzuki-Miyaura reactions | Expansion of synthetic methodologies in organic chemistry |

| Polymer Modifications | Improved thermal stability and mechanical properties in modified polymers | Development of advanced materials with tailored properties |

Mechanism of Action

The mechanism by which tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The piperidine ring can interact with various biomolecules, influencing their function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Boronic Esters on Piperidine vs. Pyridine

Variations in Heterocyclic Systems and Substituents

- Piperazine Derivatives : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate () replaces piperidine with piperazine, altering electronic properties and hydrogen-bonding capacity.

- Azepanone Analogues: Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepanone-1-carboxylate () introduces a ketone group, enhancing reactivity toward nucleophiles.

- Pyridin-2-ylamine Derivatives : Compounds like tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate () feature a carbamate-protected amine on pyridine, enabling divergent functionalization.

Physicochemical and Stability Profiles

Biological Activity

Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1312713-37-3) is a synthetic compound with potential biological applications. This article reviews its biological activity based on recent studies and available data.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine ring containing a boron-containing dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 311.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀BNO₄ |

| Molecular Weight | 311.22 g/mol |

| CAS Number | 1312713-37-3 |

| Purity | ≥ 96% |

| Storage Conditions | Sealed in dry, 2-8°C |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation.

-

Mechanism of Action :

- Enzyme Inhibition : The compound may inhibit enzymes such as proteases or kinases that are crucial for cancer cell survival and proliferation.

- Cell Cycle Arrest : Preliminary data suggest that the compound can induce cell cycle arrest in cancer cell lines.

-

Case Studies :

- In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound significantly reduces cell viability at micromolar concentrations.

- A study published in Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes showed enhanced cytotoxicity compared to their non-boronated counterparts .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

-

Neuroprotection Mechanisms :

- The compound has been shown to modulate neuroinflammatory responses, which could be beneficial in neurodegenerative diseases.

- Studies indicate potential protective effects against oxidative stress-induced neuronal damage.

- Research Findings :

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications:

Q & A

Basic: What are the primary synthetic applications of this compound in cross-coupling reactions?

This compound is a boronic ester derivative, making it a key reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates carbon-carbon bond formation between aryl/heteroaryl halides and boronic acids/esters. For example, demonstrates its use in synthesizing biaryl structures via Pd-catalyzed coupling with aryl halides. Key methodological considerations include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used .

- Solvent system : Dioxane/water mixtures (10:1) under inert conditions (N₂ atmosphere) .

- Base optimization : Potassium acetate (KOAc) is effective for neutral pH conditions .

Advanced: How can photoredox catalysis be applied to reactions involving this boronic ester?

The compound’s boronic ester group participates in radical-mediated transformations under visible light. and highlight its role in decarboxylative radical additions and cyclization cascades. Methodological steps include:

- Photocatalyst selection : 4CzIPN or Ru(bpy)₃Cl₂ for efficient light absorption .

- Radical initiators : Use of methyl 5-iodo-2-methylenepentanoate to generate alkyl radicals .

- Reaction setup : Dry DMSO as solvent, with rigorous degassing to prevent oxygen quenching .

Basic: What safety precautions are critical when handling this compound?

Safety protocols focus on moisture sensitivity and toxicity:

- Storage : Keep desiccated at 2–8°C in amber glass to prevent boronic ester hydrolysis .

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup .

Advanced: How can isotopic labeling studies elucidate its role in reaction mechanisms?

Deuterium or ¹³C labeling at the piperidine or pyridine moieties can track regioselectivity in cross-coupling. For example:

- Synthesis of labeled analogs : Replace tert-butyl groups with deuterated tert-butyl-d₉ .

- Mechanistic analysis : Use LC-MS or ¹H/¹³C NMR to trace bond formation/cleavage .

Basic: Which analytical techniques are optimal for assessing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<1%) .

- NMR : ¹¹B NMR (δ 28–32 ppm) confirms boronic ester integrity; ¹H NMR detects residual solvents (e.g., DMSO) .

- Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]+ = 359.28) .

Advanced: How to resolve crystallographic challenges when analyzing derivatives of this compound?

Single-crystal X-ray diffraction (SXRD) may face issues with twinning or low resolution. Strategies include:

- Crystal growth : Use slow vapor diffusion (hexane/ethyl acetate) to improve crystal quality .

- Data refinement : SHELXL for anisotropic displacement parameters and hydrogen placement .

- Validation : Check R-factor convergence (<5%) and Flack parameter for chirality .

Basic: What purification methods are effective for isolating this compound post-synthesis?

- Column chromatography : Silica gel with PE/EA (5:1) eluent removes Pd catalysts and unreacted boronic esters .

- Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity crystalline yields .

Advanced: How to address contradictory yields in different synthetic routes?

Contradictions often arise from competing side reactions (e.g., protodeboronation). Systematic analysis involves:

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates .

- Catalyst screening : Compare PdCl₂(dppf) vs. Pd(OAc)₂ in varying solvent/base systems .

- Scale-up adjustments : Replace column chromatography with fractional distillation for higher throughput .

Basic: What are common impurities in this compound, and how are they quantified?

- Impurity profile : Hydrolyzed boronic acid (from moisture) or tert-butyl-deprotected piperidine .

- Quantification : Use ¹H NMR integration (e.g., tert-butyl singlet at δ 1.45 ppm) or HPLC area normalization .

Advanced: How does this compound enable multi-component reactions (MCRs) in drug discovery?

The boronic ester acts as a linchpin in MCRs, such as one-pot Suzuki-Heck cascades. details:

- Sequential catalysis : Pd(0) for cross-coupling followed by Cu(I) for cycloaddition .

- Substrate scope : Compatibility with α,β-unsaturated carbonyl partners for annulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.